molecular formula C9H15BrO3 B13323623 3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane

3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane

Cat. No.: B13323623
M. Wt: 251.12 g/mol
InChI Key: MLRNJOGUYBOKBS-UHFFFAOYSA-N
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Description

3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane is a brominated oxolane (tetrahydrofuran) derivative featuring a methoxy group substituted with a second oxolane ring at the 3-position. Its molecular formula is C₁₀H₁₆BrO₃, with a molecular weight of 288.14 g/mol. The compound’s structure combines two oxolane rings, a bromine atom at position 3, and a methoxy bridge, which may confer unique physicochemical properties and bioactivity.

Properties

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

3-bromo-4-(oxolan-3-ylmethoxy)oxolane

InChI

InChI=1S/C9H15BrO3/c10-8-5-12-6-9(8)13-4-7-1-2-11-3-7/h7-9H,1-6H2

InChI Key

MLRNJOGUYBOKBS-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC2COCC2Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane typically involves the reaction of 3-bromo-4-hydroxyoxolane with oxolan-3-ylmethanol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxolane ring play crucial roles in its binding affinity and specificity . The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-4-[(2-bromophenyl)methoxy]oxolane

  • Molecular Formula : C₁₁H₁₂Br₂O₂
  • Molecular Weight : 336.02 g/mol
  • Key Differences: Replaces the oxolan-3-yl group with a 2-bromophenyl substituent.
  • Applications : Brominated aromatic ethers are common intermediates in pharmaceuticals and agrochemicals. The dual bromine atoms may enhance electrophilic reactivity, making it a candidate for cross-coupling reactions .

GS441524 (Oxolane-Based Antiviral Compound)

  • Structure : Features a hydroxylated oxolane ring and a triazine core.
  • Key Interactions : Hydroxyl groups at positions 3 and 4 of the oxolane ring form hydrogen bonds with viral protease residues (e.g., GLN189, THR190), critical for antiviral activity. In contrast, the bromine and methoxy groups in 3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane may reduce hydrogen-bonding capacity but increase steric bulk and metabolic stability .
  • Affinity Data : GS441524 binds to Mpro with an affinity score of −5.66 kcal/mol, highlighting the importance of oxolane ring substituents in target engagement .

Spiromastol E (Marine Polyketide Analog)

  • Structure : Contains a methoxy group at C-2′ on a polyketide backbone.
  • Key Comparison : Methoxy positioning in Spiromastol E was confirmed via HMBC correlations, a technique applicable to verify substituent placement in this compound. Unlike the marine compound, the target molecule’s bromine and rigid oxolane framework may limit solubility but improve stability under acidic conditions .

Quinazoline Derivatives (e.g., Vandetanib)

  • Structure : Quinazoline core with halogenated aryl ethers (e.g., 4-bromo-2-fluorophenyl).
  • Key Differences : Quinazolines target tyrosine kinases, whereas brominated oxolanes may interact with voltage-gated ion channels or proteases. The bromine in both compounds enhances electrophilicity, but the oxolane rings in the target molecule could reduce planar aromaticity, altering binding modes .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
This compound Oxolane 3-Bromo, (oxolan-3-yl)methoxy 288.14 Potential antiviral/anticancer agent
3-Bromo-4-[(2-bromophenyl)methoxy]oxolane Oxolane 3-Bromo, 2-bromophenyl methoxy 336.02 Electrophilic intermediate in synthesis
GS441524 Oxolane + Triazine 3-OH, 4-OH, 5-OCH₃ 291.23 SARS-CoV-2 Mpro inhibitor (−5.66 kcal/mol)
Vandetanib Quinazoline 4-Bromo-2-fluorophenyl, piperidine 475.35 Antitumor (EGFR inhibitor)

Research Findings and Implications

  • Reactivity : Bromine at position 3 increases susceptibility to nucleophilic substitution, enabling modular derivatization. The oxolan-3-yl methoxy group may hinder crystallization compared to aromatic analogs .
  • Bioactivity : Oxolane rings with polar substituents (e.g., hydroxyl in GS441524) favor hydrogen bonding, while bromine/methoxy groups may enhance hydrophobic interactions or metabolic resistance .
  • Synthetic Challenges : Steric hindrance from the oxolan-3-yl group complicates regioselective modifications, necessitating optimized catalytic conditions .

Biological Activity

3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a bromine atom attached to an oxolane ring, which contributes to its unique chemical reactivity. The methoxy group enhances its solubility and interaction with biological targets. The structural formula can be represented as follows:

CxHyBrOz\text{C}_x\text{H}_y\text{Br}\text{O}_z

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, compounds similar to this one demonstrated effectiveness against common pathogens such as Escherichia coli and Pseudomonas aeruginosa .

PathogenActivity LevelReference
Escherichia coliSignificant
Pseudomonas aeruginosaSignificant
Candida albicansModerate

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in the context of multiple myeloma treatment. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro . The mechanism of action involves interaction with specific molecular targets that are crucial for cancer cell survival.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of key biological pathways involved in disease processes, including:

  • Inhibition of Enzymatic Activity : The bromine atom enhances the compound's electrophilicity, allowing it to interact effectively with thiol groups in enzymes.
  • Disruption of Cellular Signaling : By modifying proteins involved in signaling pathways, the compound can alter cellular responses to growth factors and other stimuli.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various oxolane derivatives, including this compound, revealed that it significantly inhibited bacterial growth at concentrations as low as 50 µM, demonstrating its potential as a lead compound for antibiotic development .
  • Cancer Cell Studies : In vitro studies on human multiple myeloma cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cancer cells .

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